Prostaglandin F1alpha-Alkohol

Übersicht

Beschreibung

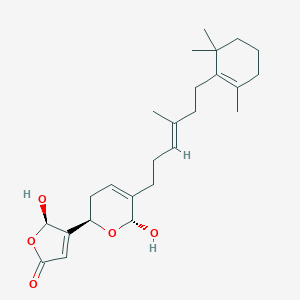

Prostaglandin F1.alpha. Alcohol is a member of the prostaglandin family, which are 20-carbon chain fatty acids functioning as local hormones. Prostaglandins are derived from arachidonic acid and related fatty acid precursors. Prostaglandin F1.alpha. Alcohol is a derivative of prostaglandin F1.alpha., where the carboxy group has been reduced to the corresponding primary alcohol .

Wissenschaftliche Forschungsanwendungen

Prostaglandin F1.alpha. Alkohol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Prostaglandinen verwendet.

Biologie: Untersucht für seine Rolle bei der zellulären Signalgebung und Regulation.

Medizin: Für seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und vasodilatierender Eigenschaften.

Industrie: Wird bei der Entwicklung von Pharmazeutika und anderen bioaktiven Verbindungen eingesetzt

5. Wirkmechanismus

Prostaglandin F1.alpha. Alkohol übt seine Wirkung aus, indem es mit spezifischen Prostaglandinrezeptoren auf der Zelloberfläche interagiert. Diese Interaktionen lösen intrazelluläre Signalwege aus, die verschiedene physiologische Prozesse regulieren, darunter Entzündungen, Gefäßtonus und Thrombozytenaggregation .

Ähnliche Verbindungen:

- Prostaglandin F1.alpha.

- Prostaglandin F2.alpha.

- Prostaglandin E1

- Prostaglandin E2

Vergleich: Prostaglandin F1.alpha. Alkohol ist einzigartig aufgrund der Reduktion seiner Carboxygruppe zu einem primären Alkohol, was seine chemische Reaktivität und biologische Aktivität im Vergleich zu seiner Stammverbindung Prostaglandin F1.alpha. verändert. Diese Modifikation kann seine Interaktion mit Rezeptoren und seine gesamten pharmakokinetischen Eigenschaften beeinflussen .

Wirkmechanismus

Target of Action

Prostaglandin F1alpha Alcohol is an analog of Prostaglandin F1a . It primarily targets the circular muscle of the gut . The role of this target is to regulate the contraction and relaxation of the gut, which is essential for digestion and the movement of food through the digestive tract .

Mode of Action

Prostaglandin F1alpha Alcohol interacts with its target by binding to specific receptors on the circular muscle cells of the gut . This interaction triggers a series of biochemical reactions that lead to the contraction of the muscle . This action is in opposition to the Prostaglandins of the E series .

Biochemical Pathways

Prostaglandin F1alpha Alcohol is part of the prostaglandins F α pathway . It is derived mainly from Prostaglandin E1 and is metabolized to 6-Keto Prostaglandin F1a . The metabolite, 6-Keto Prostaglandin F1a, has various roles in the body, including vasodilation and inhibition of platelet aggregation .

Pharmacokinetics

It is known that prostaglandin f1a, from which prostaglandin f1alpha alcohol is derived, is excreted directly into the urine . This suggests that Prostaglandin F1alpha Alcohol may also be excreted in a similar manner.

Result of Action

The primary result of Prostaglandin F1alpha Alcohol’s action is the contraction of the circular muscle of the gut . This can influence the movement of food through the digestive tract, potentially affecting digestion and nutrient absorption .

Action Environment

The action of Prostaglandin F1alpha Alcohol can be influenced by various environmental factors. For example, the presence of other prostaglandins, particularly those of the E series, can counteract the effects of Prostaglandin F1alpha Alcohol . Additionally, factors that affect the overall health and function of the gut, such as diet and gut microbiota, could potentially influence the efficacy and stability of Prostaglandin F1alpha Alcohol .

Biochemische Analyse

Biochemical Properties

Prostaglandin F1alpha Alcohol interacts with various enzymes, proteins, and other biomolecules. It is involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states . The 1-series fatty acid precursor is dependent entirely on dietary intake, whereas the 2-series precursor, AA, is stored in greater amounts in the cell membrane .

Cellular Effects

Prostaglandin F1alpha Alcohol has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It contracts the circular muscle of the gut in opposition to the Prostaglandins of the E series .

Molecular Mechanism

Prostaglandin F1alpha Alcohol exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins .

Temporal Effects in Laboratory Settings

The effects of Prostaglandin F1alpha Alcohol change over time in laboratory settings. It includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Prostaglandin F1alpha Alcohol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Prostaglandin F1alpha Alcohol is involved in various metabolic pathways. It interacts with enzymes or cofactors and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Prostaglandin F1alpha Alcohol is transported and distributed within cells and tissues. It could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Prostaglandin F1alpha Alcohol and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

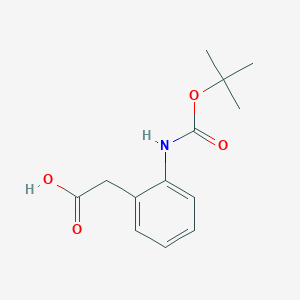

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including Prostaglandin F1.alpha. Alcohol, often involves chemoenzymatic methods. A unified strategy for the synthesis of prostaglandins includes the use of biocatalytic retrosynthesis. Key transformations include Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction .

Industrial Production Methods: Industrial production of prostaglandins typically involves multi-step synthesis processes that ensure high stereoselectivity and yield. The use of biocatalysis in industrial settings has shown great potential for the efficient and scalable production of prostaglandins .

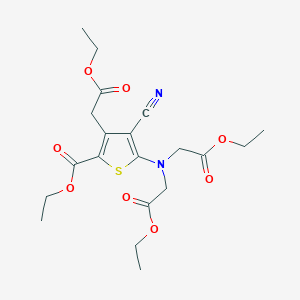

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prostaglandin F1.alpha. Alkohol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid durchgeführt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Prostaglandin F1.alpha. Alkohol zur Bildung von Ketonen und Carbonsäuren führen .

Vergleich Mit ähnlichen Verbindungen

- Prostaglandin F1.alpha.

- Prostaglandin F2.alpha.

- Prostaglandin E1

- Prostaglandin E2

Comparison: Prostaglandin F1.alpha. Alcohol is unique due to the reduction of its carboxy group to a primary alcohol, which alters its chemical reactivity and biological activity compared to its parent compound, Prostaglandin F1.alpha. This modification can influence its interaction with receptors and its overall pharmacokinetic properties .

Eigenschaften

IUPAC Name |

(1R,3S,4R,5R)-4-(7-hydroxyheptyl)-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-24H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXLDAYOXMEITH-YYFRNVAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

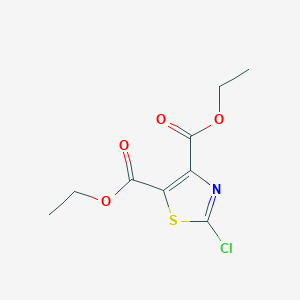

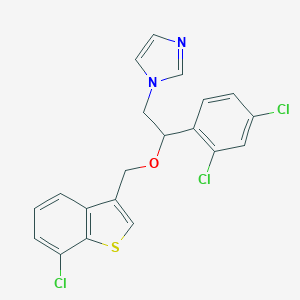

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)

![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)

![(2,2,3,3-tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]-methanone](/img/structure/B158927.png)